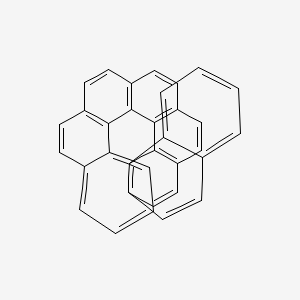
Octahelicene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahelicene is a helicene.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Phosphorescence
Octahelicene exhibits remarkable optical properties, notably in room temperature phosphorescence. Research indicates that the radiative transitions of this compound can be effectively measured in fluid media at ambient temperatures, making it a candidate for various optical applications including:
- Organic Light-Emitting Diodes (OLEDs) : Its phosphorescent properties are advantageous for OLED technology, enhancing light emission efficiency.
- Fluorescent Sensors : The distinct luminescence characteristics allow for the development of sensors that can detect specific chemical environments or biological markers.
Chiroptical Properties
The chiroptical properties of this compound have been extensively studied, particularly its ability to exhibit circularly polarized luminescence (CPL). This feature is significant for:
- Chiral Photonic Devices : this compound can be utilized in devices that manipulate light based on its circular polarization, which is crucial for advanced optical technologies.
- Asymmetric Synthesis : The unique chirality of this compound allows it to serve as a chiral auxiliary in asymmetric synthesis processes.
Nanotechnology and Materials Science
In nanotechnology, this compound is being explored for its potential in creating novel materials:
- Nanostructured Materials : Its self-assembly properties can lead to the development of nanomaterials with tailored electronic and optical characteristics.
- Photovoltaic Cells : The compound's electronic properties make it a candidate for organic photovoltaics, potentially improving energy conversion efficiencies.
Data Table: Properties and Applications of this compound
Case Study 1: Optical Applications
A study conducted by Donckt et al. (1973) demonstrated the phosphorescent behavior of this compound in a fluid medium at room temperature. The findings indicated that this compound could serve as an effective emitter in OLEDs, showcasing its potential for commercial applications in display technologies.
Case Study 2: Chiral Photonic Devices
Research published by Müller and Crassous (2014) investigated the chiroptical properties of cycloplatinated helicenes, including this compound derivatives. The study found that these compounds could be integrated into chiral photonic devices, leading to advancements in optical communication technologies.
Case Study 3: Nanostructured Materials
A recent investigation into the self-assembly of helicenes highlighted this compound's ability to form ordered nanostructures. This property was leveraged to develop materials with enhanced charge transport capabilities, paving the way for innovations in flexible electronics.
Eigenschaften
CAS-Nummer |
20495-12-9 |
|---|---|
Molekularformel |
C34H20 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
octacyclo[16.16.0.02,15.03,12.04,9.021,34.024,33.027,32]tetratriaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(34),22,24(33),25,27,29,31-heptadecaene |
InChI |
InChI=1S/C34H20/c1-3-7-28-21(5-1)9-11-23-13-15-25-17-19-27-20-18-26-16-14-24-12-10-22-6-2-4-8-29(22)31(24)33(26)34(27)32(25)30(23)28/h1-20H |
InChI-Schlüssel |
GJOJDDYVYWHRJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C8=CC=CC=C8C=C7)C=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C8=CC=CC=C8C=C7)C=C3 |
Key on ui other cas no. |
20495-12-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















